Polyoxin B
Overview
Description
Polyoxin B is an antifungal antibiotic produced by Streptomycetes . It is used as a microbial fungicide to control various pathogenic fungi including Alternaria spp. and Botrytis spp . It belongs to a group of nucleoside antibiotics composed of heterocyclic moieties containing nitrogen .
Synthesis Analysis
Polyoxins, including Polyoxin B, are naturally occurring peptidyl nucleoside antibiotics that inhibit chitin synthase, an enzyme responsible for fungal cell wall biosynthesis . Synthetic efforts have been made to improve their pharmacokinetic properties by creating analogs .
Molecular Structure Analysis
The chemical formula of Polyoxin B is C₁₇H₂₅N₅O₁₃ . It is a chiral molecule . The molecular structure of Polyoxin B includes a β-10-6-linked D-glucosamine (GlcN) disaccharide that is phosphorylated at the 1- and 4′-positions and decorated by a variable number of saturated hydrocarbon chains, generally C10-C14 in length .
Chemical Reactions Analysis
A sensitive and effective method based on a modified QuECHERS method for the determination of Polyoxin B in cucumber and soil using liquid chromatography tandem–mass spectrometry (LC–MS/MS) was developed and validated .
Physical And Chemical Properties Analysis
Polyoxin B is very soluble in water but practically insoluble in common organic solvents such as methanol, ethanol, butanol, acetone, chloroform, benzene, and ether . It is stable in solution over a pH range of 1 to 8 .
Scientific Research Applications
Quantitative Determination for Agricultural Use
Polyoxin B, recognized for its antifungal properties, is essential in combating plant diseases in agriculture. A study by L. Sun et al. (2009) developed a microbiological assay for the quantitative determination of polyoxin B in Streptomyces cacaoi fermentation, facilitating its application in agriculture through accurate quantification necessary for effective disease management in crops L. Sun, Wenqing Chen, Z. Deng, J. Zhong, 2009.
Industrial Production and Novel Antibiotics
Research by Lipeng Zhai et al. (2012) on an industrial Streptomyces aureochromogenes polyoxin producer led to the creation of polyoxin-nikkomycin hybrid antibiotics, showcasing polyoxin B's role in developing new antifungal agents. These hybrids demonstrated increased potency against certain fungal pathogens, highlighting the potential of polyoxin B in contributing to novel therapeutic options Lipeng Zhai, Shuangjun Lin, Dongjing Qu, Xuechuan Hong, Linquan Bai, Wenqing Chen, Z. Deng, 2012.
Biosynthetic Gene Cluster Analysis
A groundbreaking study by Wenqing Chen et al. (2009) identified and characterized the polyoxin biosynthetic gene cluster from Streptomyces cacaoi. Their work not only illuminated the genetic underpinnings of polyoxin B production but also enabled the production of modified compounds through genetic manipulation, paving the way for the synthetic biology-based enhancement of polyoxin B derivatives Wenqing Chen, Tingting Huang, Xinyi He, Q. Meng, Delin You, Linquan Bai, Jialiang Li, Mingxuan Wu, Rui Li, Zhoujie Xie, Huchen Zhou, Xiu-fen Zhou, H. Tan, Z. Deng, 2009.
Environmental Monitoring and Safety
V. N. Volkova et al. (2019) developed a method for measuring polyoxin B in air and on skin surfaces, addressing environmental and occupational safety concerns associated with its use. This research contributes to the safe handling and application of polyoxin B in agricultural settings, ensuring minimal exposure and environmental impact V. N. Volkova, L. Mukhina, Zh A Chistova, S. G. Fedorova, 2019.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h1,5-11,14,23-27H,2-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)/t5-,6-,7-,8+,9-,10+,11+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNSPMAOIVQRP-YVKGXWRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19396-06-6 | |
Record name | Polyoxin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19396-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
507.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Polar | |
CAS RN |
19396-06-6 | |
Record name | Polyoxin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-amino-5-O-carbamoyl-2-deoxy-L-xylonamido-1,5-dideoxy-1-(3,4-dihydro-5-hydroxymethyl-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-allofuranuronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POLYOXIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP481S7UOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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